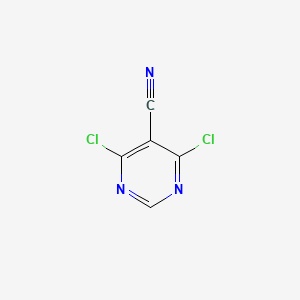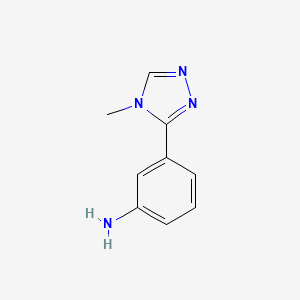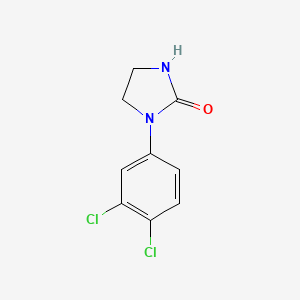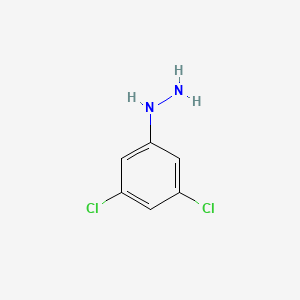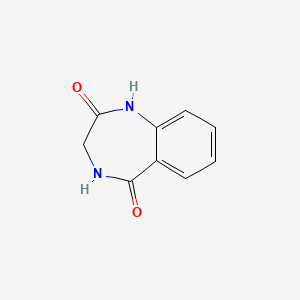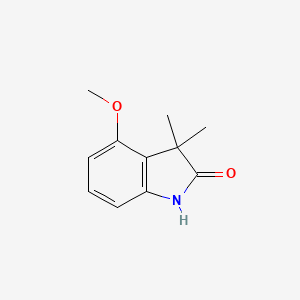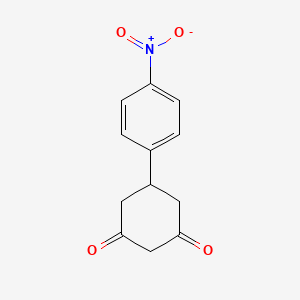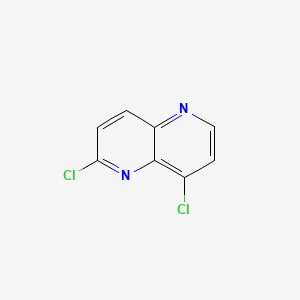
2,8-Dichloro-1,5-naphthyridine
Overview
Description
2,8-Dichloro-1,5-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of quinoline or isoquinoline. The presence of chlorine atoms in the 2 and 8 positions of the naphthyridine ring system adds to the reactivity of this compound, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves palladium-catalyzed reactions, as seen in the amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines to yield diamido-naphthyridines with good functional-group tolerance . Another approach to synthesizing naphthyridine derivatives includes the Vilsmeier-Haack type reaction route, which was used to synthesize 2-chloro-3-formyl-1,8-naphthyridine and its novel derivatives . Additionally, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize 1,8-naphthyridin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be complex, with the potential for various substituents to be added to the core structure. For instance, the structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion with nitrogen and oxygen atoms from naphthyridine ligands and chloride ions . The planarity and dihedral angles of the naphthyridine rings are also of interest, as seen in the almost planar structure of 2,7-dimethyl-1,8-naphthyridine .
Chemical Reactions Analysis
Naphthyridine derivatives undergo various chemical reactions, including reactions with nucleophiles leading to mono- and di-amino-substituted derivatives . The reactivity of chlorine atoms in these compounds is a key factor in their chemical behavior. Additionally, reactions with aldehydes have yielded novel naphthyridine derivatives with red-fluorescence emissions and two-photon absorption properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. For example, the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of a novel heteroannulated chromone derivative were studied using DFT calculations and spectroscopic methods . The hydrogen-bonding interactions and deprotonation sensing mechanisms of certain derivatives towards fluoride ions have been investigated through spectroscopic methods and DFT calculations .
Scientific Research Applications
-
- Summary of Application : 1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Fused 1,5-naphthyridines also play an important role in medicinal chemistry, as many of them present a wide variety of biological activities .
- Methods of Application : The synthesis of these compounds involves various synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
- Results or Outcomes : The results of these syntheses are a wide range of 1,5-naphthyridine derivatives with various biological activities .
-
- Summary of Application : Fused 1,5-naphthyridines have versatile applications in the field of synthetic organic chemistry .
- Methods of Application : The construction of this scaffold involves a wide range of synthetic protocols .
- Results or Outcomes : The outcomes of these syntheses are various fused 1,5-naphthyridines that can be used in further chemical reactions .
-
- Summary of Application : Certain 1,8-naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones .
- Methods of Application : These compounds are typically used in the form of pharmaceutical drugs .
- Results or Outcomes : These compounds have been shown to have effective antibacterial properties .
-
- Summary of Application : With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .
- Methods of Application : These compounds can be used to form metal complexes .
- Results or Outcomes : The formation of these metal complexes can have various applications in chemistry .
-
- Summary of Application : Some 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer .
- Methods of Application : These compounds are typically used in the form of pharmaceutical drugs .
- Results or Outcomes : These compounds have been shown to have effective anticancer properties .
-
Antihypertensive and Antiarrhythmic Applications
- Summary of Application : Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .
- Methods of Application : These compounds are typically used in the form of pharmaceutical drugs .
- Results or Outcomes : These compounds have been shown to have effective antihypertensive and antiarrhythmic properties .
-
- Summary of Application : Some substituted 1,8-naphthyridine compounds are used as herbicide safeners .
- Methods of Application : These compounds are typically used in the form of agricultural chemicals .
- Results or Outcomes : These compounds have been shown to have effective herbicide safening properties .
-
Anti-microbial, Analgesic, Anti-inflammatory and Anti-oxidant Activities
- Summary of Application : Some 1,6-naphthyridines have anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Methods of Application : These compounds are typically used in the form of pharmaceutical drugs .
- Results or Outcomes : These compounds have been shown to have effective anti-microbial, analgesic, anti-inflammatory and anti-oxidant properties .
Safety And Hazards
2,8-Dichloro-1,5-naphthyridine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPSOSBJIWVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345876 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-1,5-naphthyridine | |
CAS RN |
28252-76-8 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







